molecular formula C13H15ClN2O B1424312 8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile CAS No. 890100-92-2

8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile

Cat. No. B1424312
M. Wt: 250.72 g/mol
InChI Key: PWIGUWRQNRQJTN-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Alzheimer's Disease Research

6-Chloro-pyridonepezils, chloropyridine-donepezil hybrids, have been designed for Alzheimer's disease treatment. These compounds, including chloropyridines, are effective cholinesterase inhibitors, with some showing potent inhibitory effects on human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE). Notably, 6-chloro-pyridonepezil8 is 625-fold more selective for hAChE than hBuChE, making it a promising candidate for Alzheimer's therapy (Samadi et al., 2013).

Synthesis of New Derivatives

5,7-Dialkyl-4,6-dioxo-4,5,6,7-tetrahydroisothiazolo[3,4-d]pyrimidine-3-carbonitriles, prepared from reactions involving chloropyridine derivatives, have been used to synthesize new derivatives with diverse groups like amino, alkylthio, amido, etc. This demonstrates the versatility of chloropyridines in creating a wide range of chemical compounds (Chang et al., 2003).

Crown-Type Compounds Synthesis

New crown-type compounds incorporating chloropyridine units have been synthesized, showing potential for various applications. These compounds, such as those containing 4-pyrone units, have been created through specific reactions and characterized for their unique properties (Löwe et al., 1997).

Antihypertensive Activity

Chloropyridine derivatives have been explored in the synthesis of compounds like 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans, which show potent antihypertensive activity. These compounds have been tested for their effectiveness in treating hypertension, with some showing promising results (Bergmann & Gericke, 1990).

Multielectron Reduction and Oxidation

Chloropyridine-based compounds have been utilized in studies exploring electron-transfer capacity. These studies are crucial in understanding the redox behavior of these compounds, which can have significant implications in fields like electrochemistry and materials science (Kaim et al., 2002).

Metal Complexes Synthesis

Chloropyridine derivatives have been involved in the synthesis of metal complexes. These complexes, formed with metals like titanium, vanadium, and iron, highlight the potential of chloropyridines in coordination chemistry and their applications in catalysis and materials science (Masaguer & Mendiola, 1985).

Hydrogen Bond Studies

Research on structurally symmetrical intermolecular hydrogen bonds, involving compounds with pyridyl groups, provides insight into the steric conditions and polarizability of these bonds. This research is crucial in understanding molecular interactions and designing molecules with specific properties (Brzeziński & Zundel, 1980).

Water Oxidation Catalysts

Chloropyridine derivatives have been used in the synthesis of Ru complexes for water oxidation. This highlights the potential of these compounds in catalysis, particularly in energy-related applications like water splitting (Zong & Thummel, 2005).

Safety And Hazards

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Future Directions

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Please note that the availability of this information can vary depending on the specific compound and the extent to which it has been studied. For a less-known compound like “8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile”, some of this information may not be available. If you have a different compound or a more specific question, I’d be happy to try to help further!


properties

IUPAC Name

8-(4-chloropyridin-3-yl)-8-oxooctanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN2O/c14-12-7-9-16-10-11(12)13(17)6-4-2-1-3-5-8-15/h7,9-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWIGUWRQNRQJTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1Cl)C(=O)CCCCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40700279
Record name 8-(4-Chloropyridin-3-yl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Chloro-3-pyridyl)-8-oxooctanenitrile

CAS RN

890100-92-2
Record name 8-(4-Chloropyridin-3-yl)-8-oxooctanenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40700279
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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